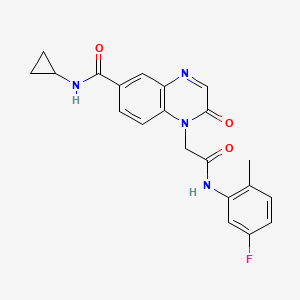

N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c1-12-2-4-14(22)9-16(12)25-19(27)11-26-18-7-3-13(21(29)24-15-5-6-15)8-17(18)23-10-20(26)28/h2-4,7-10,15H,5-6,11H2,1H3,(H,24,29)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAVZRBLMBQLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CC4)N=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuropharmacological effects, supported by research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| CAS Number | [Not specified] |

Antibacterial Activity

Recent studies have shown that derivatives of quinoxaline compounds exhibit potent antibacterial properties. For instance, a related compound (5p) demonstrated strong inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death. This compound also showed a reduced rate of resistance development compared to traditional antibiotics like norfloxacin .

Key Findings:

- Inhibition Concentration : At a concentration of 3MIC (minimum inhibitory concentration), compound 5p effectively killed MRSA cells.

- Biofilm Disruption : It was capable of dispersing established bacterial biofilms.

- Post-contact Effect : The growth rate of viable bacteria was significantly impacted even after the removal of the antibacterial agent, indicating a lasting effect on bacterial viability .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. In vitro assays revealed that certain compounds exhibited notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. Notably, compounds 17 and 18 displayed the highest cytotoxicity levels in these assays.

Research Highlights:

- MTT Assays : These assays indicated significant inhibition of cell proliferation across multiple cancer cell lines.

- NCI-60 Cell Panel Screening : Compounds were tested against a panel of 60 human tumor cell lines, identifying several candidates for further investigation based on their cytotoxic profiles .

Neuropharmacological Effects

Quinoxaline derivatives have also been evaluated for their neuropharmacological activities. Some studies have reported effects such as analgesia, sedation, and anticonvulsant properties. The diverse pharmacological activities include:

- Antidepressant Effects : Certain derivatives have shown promise in alleviating symptoms associated with depression.

- Sedative Properties : Compounds were assessed for their ability to induce sedation in animal models .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of these compounds. Studies have indicated that modifications at specific positions on the quinoxaline ring can significantly enhance antibacterial and anticancer activities. For example, the introduction of different substituents can affect binding affinity to target proteins involved in cancer progression and bacterial survival.

Scientific Research Applications

Overview

Preliminary studies indicate that N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, showing significant growth inhibition.

Case Study: MCF7 Breast Cancer Cells

A study investigated the compound's efficacy against MCF7 breast cancer cells. The results demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Apoptosis induction |

| A549 (Lung) | 7.5 | Cell cycle arrest |

| HCT116 | 6.0 | Inhibition of proliferation |

Overview

The compound has shown potential as an anti-inflammatory agent in various preclinical models. Its ability to modulate pro-inflammatory cytokines suggests applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect on Cytokines |

|---|---|---|

| Carrageenan-induced edema | 10 | Decreased IL-6 and TNF-alpha levels |

| Collagen-induced arthritis | 20 | Reduced joint swelling |

Overview

In vitro studies have revealed that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential use in treating infections.

Efficacy Against Bacteria

The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The cyclopropyl group in the target compound mitigates CYP450-mediated oxidation, extending its half-life compared to analogs with linear alkyl chains .

- Fluorine Effects : The 5-fluoro substituent enhances binding affinity through electrostatic interactions, a trend observed in other fluorinated kinase inhibitors .

- Lumping Strategy Relevance: Compounds with quinoxaline/indole cores and carboxamide groups may be grouped for predictive modeling of pharmacokinetics, though core-specific differences (e.g., planarity, electronic effects) require careful consideration .

Q & A

Q. Table 1: Key Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.